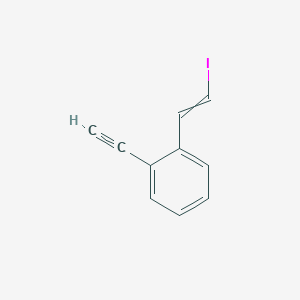
1-Ethynyl-2-(2-iodoethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-2-(2-iodoethenyl)benzene is an organic compound with the molecular formula C10H7I It is characterized by the presence of an ethynyl group and an iodoethenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynyl-2-(2-iodoethenyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives that have suitable functional groups for further reactions.
Ethynylation: The ethynyl group is introduced through reactions involving acetylene or its derivatives, often under conditions that promote the formation of carbon-carbon triple bonds.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination and ethynylation processes, utilizing optimized reaction conditions to ensure high yields and purity. These methods often employ catalysts and specific reaction environments to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
1-Ethynyl-2-(2-iodoethenyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the iodoethenyl group to an ethyl group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Compounds with various functional groups replacing the iodine atom.
Scientific Research Applications
1-Ethynyl-2-(2-iodoethenyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and imaging agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethynyl-2-(2-iodoethenyl)benzene involves its interaction with molecular targets through its functional groups. The ethynyl and iodoethenyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect molecular pathways and biological processes, making the compound useful in research and development.
Comparison with Similar Compounds
Similar Compounds
1-Ethynyl-2-iodobenzene: Similar structure but lacks the ethenyl group.
2-Iodoethynylbenzene: Similar structure but with different positioning of the functional groups.
1-Ethynyl-2-bromoethenylbenzene: Similar structure but with bromine instead of iodine.
Uniqueness
1-Ethynyl-2-(2-iodoethenyl)benzene is unique due to the presence of both ethynyl and iodoethenyl groups on the benzene ring
Properties
CAS No. |
648933-24-8 |
|---|---|
Molecular Formula |
C10H7I |
Molecular Weight |
254.07 g/mol |
IUPAC Name |
1-ethynyl-2-(2-iodoethenyl)benzene |
InChI |
InChI=1S/C10H7I/c1-2-9-5-3-4-6-10(9)7-8-11/h1,3-8H |
InChI Key |
BWAQCJHINTUBCW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=C1C=CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


germane](/img/structure/B12593878.png)

![Spiro[pyrrolidine-3,9'-[9H]thioxanthen]-5-one](/img/structure/B12593902.png)
propanedinitrile](/img/structure/B12593916.png)
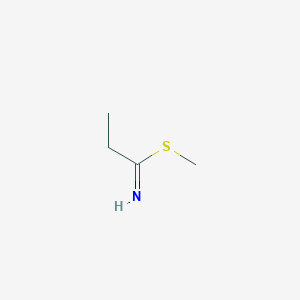
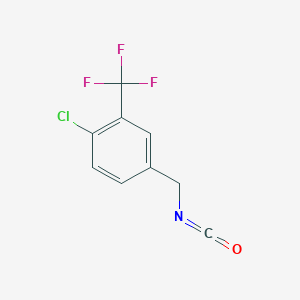
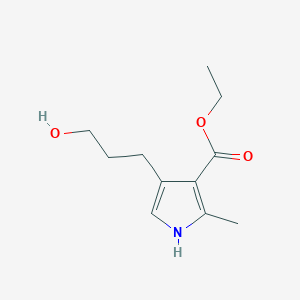
![[Bis(2-hydroxyethyl)amino]methanesulfonic acid](/img/structure/B12593938.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12593944.png)
![N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12593947.png)
![N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea](/img/structure/B12593955.png)
![N-(2-Methylprop-2-en-1-yl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]butan-1-amine](/img/structure/B12593959.png)
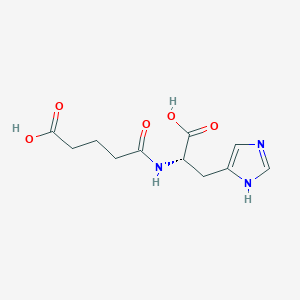
![Tricyclo[3.3.1.1~3,7~]decane-1,3-dithiol](/img/structure/B12593968.png)
